Piperidin-1-yl-(2,3,5-triiodophenyl)methanone
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Overview
Description
Piperidin-1-yl-(2,3,5-triiodophenyl)methanone is a compound that features a piperidine ring attached to a methanone group, which is further connected to a 2,3,5-triiodophenyl group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-1-yl-(2,3,5-triiodophenyl)methanone typically involves the reaction of piperidine with 2,3,5-triiodobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl-(2,3,5-triiodophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The iodine atoms in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidin-1-yl-(2,3,5-triiodophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperidin-1-yl-(2,3,5-triiodophenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The triiodophenyl group can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the triiodophenyl group.
Piperidinones: Compounds with a carbonyl group attached to the piperidine ring.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
Piperidin-1-yl-(2,3,5-triiodophenyl)methanone is unique due to the presence of the triiodophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring high specificity and binding affinity .
Properties
IUPAC Name |
piperidin-1-yl-(2,3,5-triiodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12I3NO/c13-8-6-9(11(15)10(14)7-8)12(17)16-4-2-1-3-5-16/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPONKSSGSRRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC(=C2)I)I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12I3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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